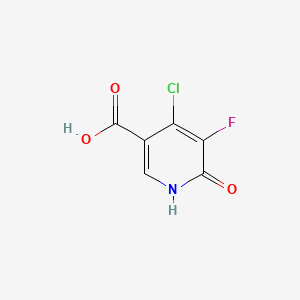
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid is a derivative of pyridinecarboxylic acid, characterized by the presence of chlorine and fluorine atoms.
Preparation Methods
The synthesis of 4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid typically involves multi-step reactions. One common method includes the reaction of 3,5-dichloro-2,4-dinitrobenzaldehyde with a fluorinated compound to form an intermediate, which is then subjected to further reactions to yield the target compound . Industrial production methods often involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Esterification: In acidic conditions, it can undergo esterification to form ester derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for esterification. Major products formed from these reactions include oxo derivatives, hydroxy derivatives, and ester derivatives .
Scientific Research Applications
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, thereby disrupting essential metabolic pathways and leading to bacterial cell death . The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, making it a potent antibacterial agent .
Comparison with Similar Compounds
4-Chloro-5-fluoro-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acid derivatives such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
While these compounds share a similar core structure, the presence of chlorine and fluorine atoms in this compound imparts unique chemical properties and biological activities, distinguishing it from its analogs .
Properties
Molecular Formula |
C6H3ClFNO3 |
|---|---|
Molecular Weight |
191.54 g/mol |
IUPAC Name |
4-chloro-5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-2(6(11)12)1-9-5(10)4(3)8/h1H,(H,9,10)(H,11,12) |
InChI Key |
NNXTVOGFZHHGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


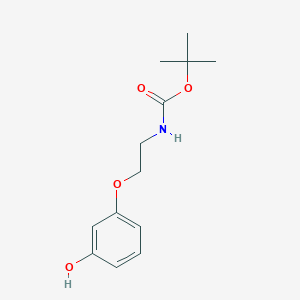

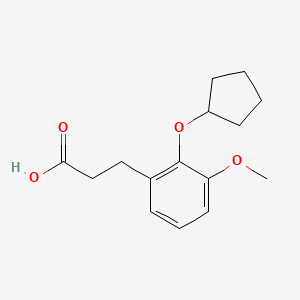
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
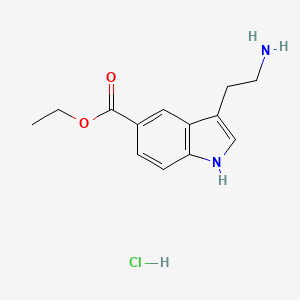
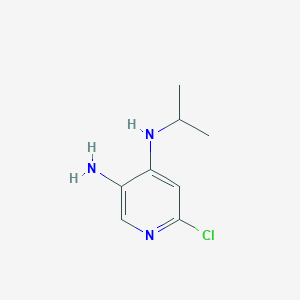
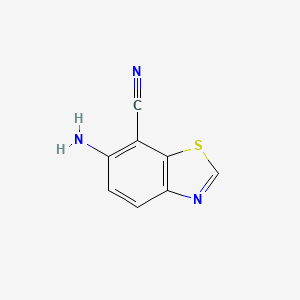
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
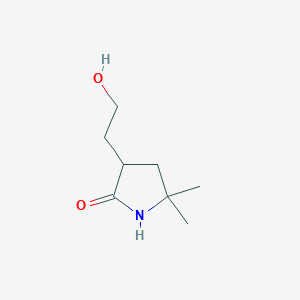
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
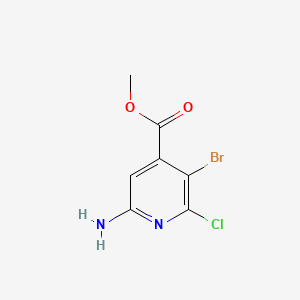
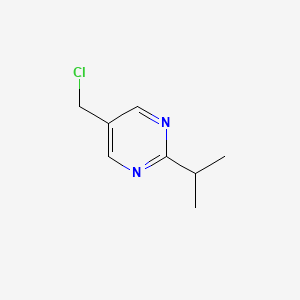
![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
